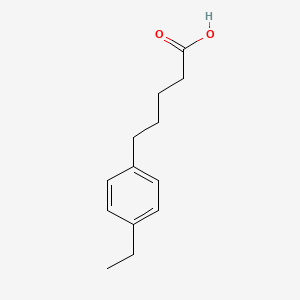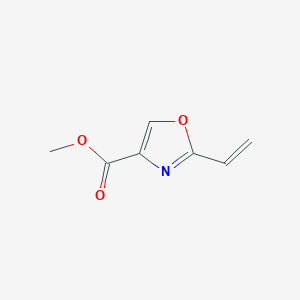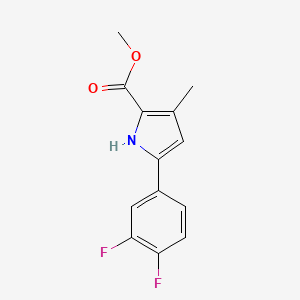
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3,4-difluorobromobenzene with a pyrrole derivative. One common method includes the following steps:
Bromination: 3,4-difluorobromobenzene is treated with a brominating agent to introduce bromine atoms at specific positions.
Coupling Reaction: The brominated compound is then reacted with a pyrrole derivative under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow systems and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:
Inhibition of Enzymes: By binding to and inhibiting specific enzymes involved in biological pathways.
Modulation of Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-bromo-5-(3,4-difluorophenyl)thiophene: A similar compound with a thiophene ring instead of a pyrrole ring.
3,4-Difluorophenylhydrazono-3-methyl-1H-pyrazol-5(4H)-one: Another compound with a similar difluorophenyl group but different core structure.
Uniqueness
Methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C13H11F2NO2 |
|---|---|
Peso molecular |
251.23 g/mol |
Nombre IUPAC |
methyl 5-(3,4-difluorophenyl)-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H11F2NO2/c1-7-5-11(16-12(7)13(17)18-2)8-3-4-9(14)10(15)6-8/h3-6,16H,1-2H3 |
Clave InChI |
YSRGYOQTZWYTNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC(=C1)C2=CC(=C(C=C2)F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


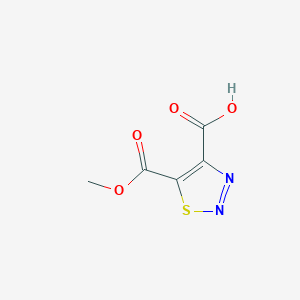
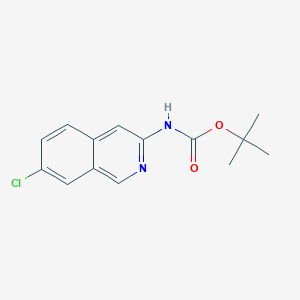
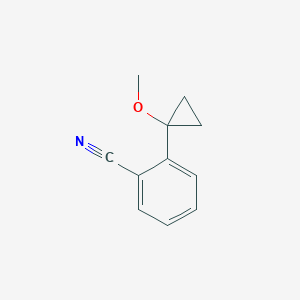
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13666958.png)
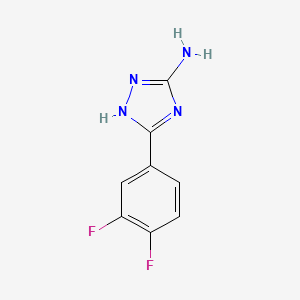
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
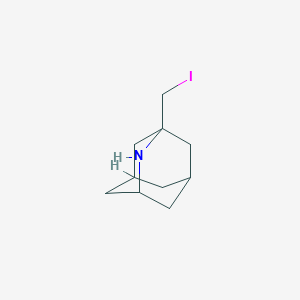

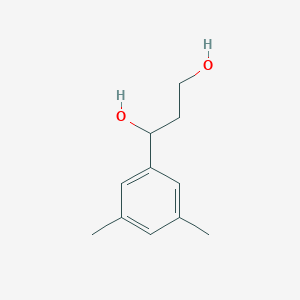
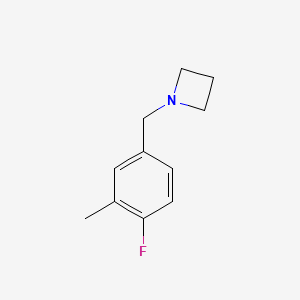
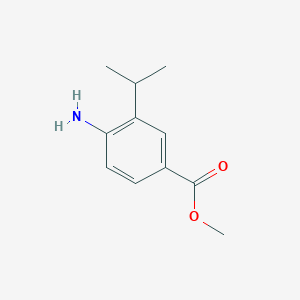
![3-Iodo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13667008.png)
